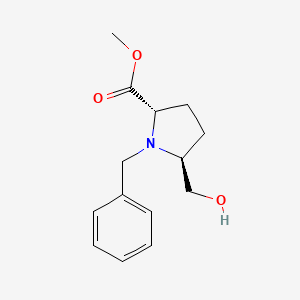

methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate

Description

Methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a benzyl group at position 1, a hydroxymethyl substituent at position 5, and a methyl ester at position 2. This compound is often synthesized via hydrogenation or palladium-catalyzed reactions, as seen in protocols for related pyrrolidine derivatives .

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C14H19NO3/c1-18-14(17)13-8-7-12(10-16)15(13)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13-/m0/s1 |

InChI Key |

HIWRGCAJBBTJSU-STQMWFEESA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H](N1CC2=CC=CC=C2)CO |

Canonical SMILES |

COC(=O)C1CCC(N1CC2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde as the reagent.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The (2S,5S) configuration is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Functional Group Analysis

- Hydroxymethyl vs. Dimethylamino Groups: The hydroxymethyl group in the target compound confers polarity and hydrogen-bonding capacity, whereas dimethylamino analogs exhibit basicity and enhanced solubility in acidic media .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity, making it more suitable for organic-phase reactions. In contrast, carboxylic acid derivatives (e.g., from hydrolysis) are water-soluble but require pH adjustment for stability .

Stereochemical Comparisons

- (2S,5S) vs. (2R,5R) Isomers: Diastereomers like (2R,5R)-1-benzyl-5-[(dimethylamino)methyl]pyrrolidine-2-carboxylate exhibit distinct NMR chemical shifts (e.g., δ 2.5–3.0 ppm for dimethylamino protons vs. δ 3.5–4.0 ppm for hydroxymethyl protons) .

- Enantiopurity : The target compound’s enantiomeric excess (ee) can be validated via chiral HPLC, akin to methods used for related pyrrolidine derivatives .

Spectral Data Comparison

Key spectroscopic differences between the target compound and analogs:

Biological Activity

Methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an overview of its biological activity, synthesis, and potential applications based on available literature.

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.31 g/mol

- CAS Number : 1469983-62-7

- Density : 1.163 g/cm³ (predicted)

- Boiling Point : 353.7 °C (predicted)

Antimicrobial Properties

Research indicates that compounds similar to this compound often exhibit antimicrobial properties. For instance, studies on pyrrolidine derivatives have shown their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism of action is hypothesized to involve the inhibition of cell wall synthesis or disruption of membrane integrity.

Enzyme Inhibition

The compound is also studied for its potential as an enzyme inhibitor. Inhibitors of specific enzymes can play crucial roles in therapeutic applications by modulating biochemical pathways involved in diseases such as cancer and metabolic disorders. For example, similar pyrrolidine derivatives have been reported to inhibit enzymes involved in metabolic pathways, suggesting that this compound may exhibit comparable activities.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can include the formation of the pyrrolidine ring followed by functionalization with hydroxymethyl and benzyl groups. The synthetic routes can vary based on desired yields and purity levels.

Common Synthetic Steps:

- Formation of the Pyrrolidine Ring : Utilizing starting materials such as amino acids or other nitrogen-containing compounds.

- Hydroxymethylation : Introducing the hydroxymethyl group through nucleophilic substitution reactions.

- Benzylation : Attaching the benzyl group using appropriate coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.